molecular formula C20H19N3O2 B12130657 4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B12130657
M. Wt: 333.4 g/mol
InChI Key: BRSJHWQJLJYKFM-UHFFFAOYSA-N
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Description

4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core, which is a fused ring system containing both pyrrole and quinoline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves the construction of the pyrroloquinoline core followed by the introduction of the benzamide moiety. One common synthetic route includes:

    Formation of the Pyrroloquinoline Core: This can be achieved through a multi-step process starting with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce fully saturated derivatives.

Scientific Research Applications

4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.

    Indole Derivatives: Indole-based compounds also feature a fused ring system and are known for their wide range of pharmacological properties.

    Pyrrolopyrazine Derivatives: These compounds have a similar pyrrole ring and are studied for their potential therapeutic applications.

Uniqueness

4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity profile.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

4-methoxy-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C20H19N3O2/c1-13-3-4-15-12-16-9-10-23(19(16)21-18(15)11-13)22-20(24)14-5-7-17(25-2)8-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)

InChI Key

BRSJHWQJLJYKFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=C(C=C4)OC)C=C2C=C1

Origin of Product

United States

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